4-ethoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-27-19-10-9-18(13-16(19)2)29(25,26)22-14-21(24)23-11-12-28-20(15-23)17-7-5-4-6-8-17/h4-10,13,20,22H,3,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXHUTRFJDSRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the benzenesulfonamide core, introduction of the ethoxy and methyl groups, and the attachment of the phenylmorpholino moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-ethoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on the Benzene Ring
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Key features : Methyl group at position 4 and a 5-methyl-1,2-oxazol-3-yl sulfamoyl group.
- Comparison : The ethoxy group in the target compound may improve lipophilicity compared to the methyl group, favoring absorption in Gram-negative bacteria.
4-Methyl-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide ()
Role of the 2-Oxoethyl Linker and Morpholino Group
4-(2-Oxo-2-(prop-2-yn-1-yl(3-sulfamoylbenzyl)amino)ethyl)benzenesulfonyl fluoride (Compound 11, )
- Key features : Propargylamine and sulfamoylbenzyl groups attached via a 2-oxoethyl linker.
- Synthesis : Utilized HATU-mediated coupling in DMF, similar to methods applicable for the target compound .
- Comparison: The 2-phenylmorpholino group in the target compound may confer greater conformational rigidity than the propargylamine, improving target specificity.
4-Iodo-N-(1-{2-oxo-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-ethyl}-1H-1,2,3-triazol-4-ylmethyl)-benzenesulfonamide (Compound 23, )
- Key features : Iodo substituent and thiophene-oxadiazole-piperidine moiety.
- Activity : Submicromolar potency as an ethionamide booster in tuberculosis treatment .
- Comparison: The ethoxy group in the target compound avoids the metabolic instability associated with iodine, while the morpholino group mimics the piperidine’s role in hydrophobic interactions.
Key Observations :
- Bulky substituents (e.g., benzisothiazolone, morpholino) enhance target binding but may reduce solubility .
- Electron-withdrawing groups (e.g., iodo) improve potency but increase metabolic liability .
- The target compound’s ethoxy group balances lipophilicity and stability, while the morpholino group provides rigid, hydrophobic interactions.
Biological Activity
4-ethoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. Its potential biological activities, particularly in the fields of antimicrobial and anticancer research, have garnered attention. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The IUPAC name of the compound is:
4-ethoxy-3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide .
The molecular formula is , and its structure includes a benzenesulfonamide core with an ethoxy group and a phenylmorpholino moiety.
The biological activity of 4-ethoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets, leading to various biological effects, including cytotoxicity against cancer cell lines.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.65 | |
| HeLa (Cervical) | 1.47 | |
| A549 (Lung) | 1.20 | |
| U937 (Leukemia) | 0.76 |
These values indicate that the compound has a potent effect on inhibiting cell proliferation in a dose-dependent manner.
Mechanism of Induction of Apoptosis
Flow cytometry assays have shown that 4-ethoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide induces apoptosis in cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased caspase activity and DNA fragmentation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest that it may possess antibacterial properties against certain Gram-positive and Gram-negative bacteria, although further research is needed to establish its efficacy and mechanism.
Case Studies
- Study on MCF-7 Cells : A detailed study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 0.65 µM. The study also highlighted the activation of apoptotic pathways as a primary mechanism behind its anticancer activity .
- Evaluation Against U937 Cells : Another study focused on U937 leukemia cells, where the compound demonstrated an IC50 value of 0.76 µM. This study provided insights into the cellular mechanisms affected by the compound, particularly its interaction with mitochondrial pathways leading to apoptosis .
Q & A
Basic: What are the standard synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with sulfonylation of a substituted benzene precursor, followed by coupling with a morpholine derivative. Key steps include:
- Sulfonamide formation : Reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with a secondary amine (e.g., 2-phenylmorpholine derivative) under basic conditions (e.g., triethylamine in dichloromethane) .
- Oxoethyl linkage : Introducing the 2-oxoethyl group via nucleophilic substitution or reductive amination .
Characterization : - Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the ethoxy group and morpholine ring substitution (e.g., H-NMR for aromatic protons, C-NMR for carbonyl signals) .
- Mass Spectrometry (MS) : Verify molecular weight (exact mass ~462.16 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350–1150 cm) and carbonyl groups (~1650 cm) .
Intermediate: How can researchers optimize solubility and stability for in vitro assays?
Answer:
Solubility challenges arise from the hydrophobic phenylmorpholine and sulfonamide moieties. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound integrity while avoiding precipitation .
- Salt formation : Explore sodium or potassium salts of the sulfonamide group to enhance aqueous solubility .
- Formulation with cyclodextrins : β-cyclodextrin inclusion complexes can improve stability in physiological buffers .
Monitor stability via HPLC under assay conditions (e.g., pH 7.4, 37°C) for 24–48 hours .
Advanced: What methodologies confirm target interactions (e.g., enzyme inhibition)?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase or kinases). Focus on the sulfonamide group’s interaction with catalytic zinc ions or active-site residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized target proteins .
- X-ray crystallography : Resolve co-crystal structures to identify key binding motifs (e.g., morpholine oxygen hydrogen-bonding with Arg residues) .
Advanced: How to address contradictions in bioactivity data across studies?
Answer:
Discrepancies (e.g., IC variability in enzyme inhibition) may arise from:
- Assay conditions : Validate buffer ionic strength (e.g., 150 mM NaCl), pH (7.0–7.4), and reducing agents (e.g., DTT) that affect sulfonamide reactivity .
- Orthogonal assays : Cross-validate using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) .
- Metabolite interference : Perform LC-MS/MS to rule out compound degradation during prolonged incubations .
Intermediate: What strategies improve synthetic yield and purity?
Answer:
Low yields often stem from steric hindrance during coupling. Mitigation steps:
- Catalyst optimization : Use Pd(PPh) for Suzuki-Miyaura couplings or DMAP for acylations .
- Temperature control : Maintain ≤0°C during sulfonylation to minimize byproducts .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Answer:
- Systematic substitution : Modify the ethoxy group (e.g., replace with methoxy or trifluoromethyl) and morpholine phenyl ring (e.g., halogenated analogs) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., morpholine’s role in membrane permeability) .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the sulfonamide group .
- Desiccant : Include silica gel packs to minimize moisture absorption .
- Solvent : Lyophilize and store as a solid; avoid repeated freeze-thaw cycles in DMSO .
Advanced: How to design in vivo pharmacokinetic (PK) studies?
Answer:
- Dosing : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models .
- Bioanalysis : Use LC-MS/MS to quantify plasma concentrations (LLOQ ~1 ng/mL) and assess metabolites .
- Tissue distribution : Autoradiography or whole-body imaging after C-labeling the sulfonamide group .
Intermediate: What computational tools predict metabolic pathways?
Answer:
- CYP450 profiling : Use StarDrop or MetaDrug to identify likely oxidation sites (e.g., morpholine ring or ethyl group) .
- Glucuronidation likelihood : SwissADME predicts Phase II metabolism at the ethoxy group .
- In silico toxicity : Derek Nexus flags potential hepatotoxicity from reactive metabolites .
Advanced: How to resolve crystallographic data discrepancies?
Answer:
- Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) structures .
- Refinement : Apply SHELXL with twin refinement for disordered morpholine rings .
- Validation : Check R (<5% difference from R) and Ramachandran outliers (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
